molecular formula C10H17N3O3S B2913160 (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 478039-59-7

(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2913160
CAS No.: 478039-59-7
M. Wt: 259.32
InChI Key: GJEPALKJFUDSAJ-ALCCZGGFSA-N
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Description

(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a dimethoxyethyl group, a dimethylamino group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. One common method includes the reaction of a suitable imidazolidinone precursor with dimethylamino and dimethoxyethyl reagents under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or dimethoxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1,2-Dimethoxyethyl)benzene: Shares the dimethoxyethyl group but has a different core structure.

    N-(2,2-dimethoxyethyl)-1H-imidazole-1-carboxamide: Similar in having the dimethoxyethyl group and an imidazole core.

Uniqueness

What sets (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one apart is its unique combination of functional groups and the sulfanylideneimidazolidinone core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-3-(2,2-dimethoxyethyl)-5-(dimethylaminomethylidene)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-12(2)5-7-9(14)13(10(17)11-7)6-8(15-3)16-4/h5,8H,6H2,1-4H3,(H,11,17)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEPALKJFUDSAJ-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(C(=S)N1)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)N(C(=S)N1)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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